molecular formula C18H15FN2O B2594961 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 941973-45-1

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2594961
CAS No.: 941973-45-1
M. Wt: 294.329
InChI Key: BSUSTAAZVBVGTK-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a fluorobenzyl group and a tolyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and suitable nucleophiles.

    Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions using o-tolyl halides and Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

    2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of a fluorine atom.

    2-(3-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13-5-2-3-8-16(13)17-9-10-18(22)21(20-17)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSTAAZVBVGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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